![molecular formula C17H17N5O2 B6519122 2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 933002-25-6](/img/structure/B6519122.png)
2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is a selective antagonist to Angiotensin II receptors . It plays a crucial role in blood pressure regulation and sodium homeostasis . It is popularly used for the treatment of hypertension, diabetic nephropathy, and congestive heart failure .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core in this compound makes it a promising scaffold for drug development. Researchers have explored its potential as an anticonvulsant, broad-spectrum cephalosporin antibiotic, anticancer agent, and β-lactam antibiotic . The aromatic character, high chemical stability, and hydrogen bonding ability contribute to its suitability for drug design.
Antioxidant and Antibacterial Activities
While specific studies on this compound are scarce, related benzamide derivatives have been evaluated for antioxidant and antibacterial properties . Investigating its potential in these areas could yield valuable insights.
Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Azoles - Synthesis, Properties, Applications and Perspectives. DOI: 10.5772/intechopen.92692 Amini, M. et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds: a review. BMC Chemistry, 14(1), 1-16. DOI: 10.1186/s13065-020-00730-1
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Compounds with similar structures have been reported to exert a variety of effects at the molecular and cellular levels, including inhibiting enzyme activity, blocking receptor sites, disrupting cell membrane integrity, and modulating gene expression .
properties
IUPAC Name |
2-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-11-7-6-10-14(15)17(23)18-12-16-19-20-21-22(16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCDJGJQDGMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.